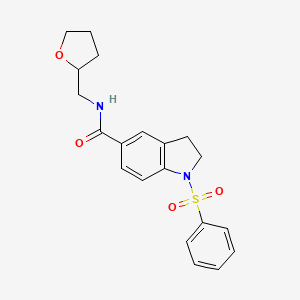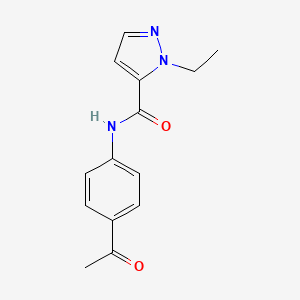![molecular formula C14H21NO5S B6096339 N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine, also known as MDV3100 or enzalutamide, is a nonsteroidal antiandrogen drug that is used in the treatment of prostate cancer. It is a second-generation antiandrogen that is more effective than the first-generation antiandrogens, such as bicalutamide, in preventing the growth of prostate cancer cells. MDV3100 works by blocking the androgen receptor, which is a protein that is essential for the growth and survival of prostate cancer cells.
Mécanisme D'action
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine works by blocking the androgen receptor, which is a protein that is essential for the growth and survival of prostate cancer cells. The androgen receptor is activated by androgens, such as testosterone, which bind to the receptor and stimulate the growth and survival of prostate cancer cells. This compound binds to the androgen receptor and prevents the binding of androgens, thereby blocking the activation of the receptor and preventing the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on prostate cancer cells. It has been shown to decrease the expression of androgen receptor target genes, such as prostate-specific antigen (PSA), and to induce apoptosis, which is programmed cell death, in prostate cancer cells. This compound has also been shown to decrease the size of prostate tumors in preclinical and clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine has several advantages for lab experiments. It is a potent and selective inhibitor of the androgen receptor, which makes it useful for studying the role of the androgen receptor in prostate cancer. This compound has also been shown to be effective in treating prostate cancer that has become resistant to first-generation antiandrogens, which makes it useful for studying the mechanisms of resistance to antiandrogen therapy. However, this compound has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, which could complicate the interpretation of experimental results. In addition, this compound is a drug that is used in the treatment of prostate cancer, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine. One direction is to study the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Another direction is to study the effects of this compound on other cancers that express the androgen receptor, such as breast and ovarian cancer. Additionally, there is a need to develop more potent and selective inhibitors of the androgen receptor that can overcome the limitations of this compound. Finally, there is a need to develop biomarkers that can predict the response of prostate cancer patients to this compound and other antiandrogen therapies.
Méthodes De Synthèse
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine is synthesized by a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 2-bromo-4,5-dimethylphenol with potassium tert-butoxide to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with methyl iodide to form 2-methoxy-4,5-dimethylphenol. The next step involves the reaction of 2-methoxy-4,5-dimethylphenol with p-toluenesulfonyl chloride to form N-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methoxy-4,5-dimethylphenol. This compound is then reacted with valine to form this compound.
Applications De Recherche Scientifique
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor and preventing the growth and survival of prostate cancer cells. This compound has also been shown to be effective in treating prostate cancer that has become resistant to first-generation antiandrogens, such as bicalutamide. In addition, this compound has been shown to have fewer side effects than other antiandrogens, such as flutamide.
Propriétés
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-8(2)13(14(16)17)15-21(18,19)12-7-10(4)9(3)6-11(12)20-5/h6-8,13,15H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVAYKOUAKTHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C(C)C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096278.png)

![[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)

![5-amino-1-[2-(4-morpholinyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6096321.png)

![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B6096344.png)